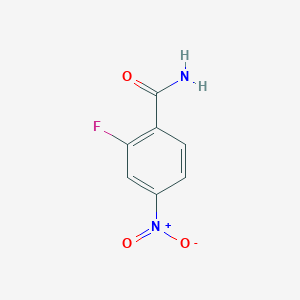

2-Fluoro-4-nitrobenzamide

Overview

Description

2-Fluoro-4-nitrobenzamide is a chemical compound with the molecular formula C7H5FN2O3 . It has a molecular weight of 184.125 .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-nitrobenzamide consists of a benzene ring substituted with a fluoro group at the 2nd position and a nitrobenzamide group at the 4th position . The exact mass of the molecule is 184.028427 .Physical And Chemical Properties Analysis

2-Fluoro-4-nitrobenzamide has a density of 1.5±0.1 g/cm3 . It has a boiling point of 317.6±32.0 °C at 760 mmHg . The flash point is 145.9±25.1 °C . The compound is expected to be stored at 2-8°C .Scientific Research Applications

Synthesis of Benzamide Derivatives

2-Fluoro-4-nitrobenzamide: is a key intermediate in the synthesis of various benzamide derivatives. These compounds are significant due to their wide applications in pharmaceuticals, where they are often found in drug molecules such as loperamide and acetaminophen . The synthesis process benefits from green chemistry approaches, utilizing catalysts that allow for high-yield and eco-friendly production.

Pharmaceutical Industry

In the pharmaceutical sector, 2-Fluoro-4-nitrobenzamide is used to create compounds with potential therapeutic effects. It’s involved in the production of drugs that exhibit antiplatelet activity, which is crucial for the development of cardiovascular medications .

Positron Emission Tomography (PET) Imaging

This compound is used in the development of PET imaging agents. For instance, N-(2-[18F]fluoro-4-nitrobenzoyl)glucosamine is a derivative that has shown potential in tumor imaging and could become a significant tool in cancer diagnosis and management .

Antitumor Activity

Derivatives of 2-Fluoro-4-nitrobenzamide , such as glucosamine conjugates, have been researched for their antitumor properties. Studies suggest these compounds can selectively target tumor cells, offering a pathway for developing new cancer therapies .

Industrial Applications

Beyond its scientific applications, 2-Fluoro-4-nitrobenzamide is also used in industries such as paper, plastic, and rubber. It helps in improving the quality and performance of products in these sectors .

Safety and Hazards

2-Fluoro-4-nitrobenzamide is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, the eyes should be washed with copious amounts of water for at least 15 minutes . If irritation persists, medical attention should be sought .

Mechanism of Action

Mode of Action

It is known that nitrobenzamides can act as electrophiles, potentially undergoing reactions with nucleophiles in the body .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Fluoro-4-nitrobenzamide . .

properties

IUPAC Name |

2-fluoro-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYXSYLXWAVLLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617997 | |

| Record name | 2-Fluoro-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-nitrobenzamide | |

CAS RN |

350-32-3 | |

| Record name | 2-Fluoro-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using a phase transfer catalyst in the synthesis of 2-Fluoro-4-nitrobenzoic acid?

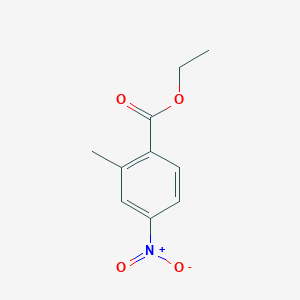

A1: The synthesis of 2-Fluoro-4-nitrobenzoic acid from 2-fluoro-4-nitrotoluene involves an oxidation reaction using potassium permanganate []. Potassium permanganate is a strong oxidizing agent, but it is not readily soluble in organic solvents, while 2-fluoro-4-nitrotoluene is. This difference in solubility can hinder the reaction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1321360.png)

![Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1321367.png)

![2-[Cyclohexyl(ethyl)amino]nicotinic acid](/img/structure/B1321372.png)